molecular formula C17H17ClFN3O3 B1149843 3-Quinolinecarboxylic acid, 7-(3-aMino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4 CAS No. 117404-52-1

3-Quinolinecarboxylic acid, 7-(3-aMino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4

Cat. No.: B1149843
CAS No.: 117404-52-1
M. Wt: 365.7865832
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Description

3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is a member of the quinoline carboxylic acids class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various substituted quinolines .

Scientific Research Applications

3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific combination of substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

117404-52-1

Molecular Formula

C17H17ClFN3O3

Molecular Weight

365.7865832

Origin of Product

United States

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